molecular formula C9H5FN2O2 B2750954 8-Fluoro-5-nitroisoquinoline CAS No. 608515-46-4

8-Fluoro-5-nitroisoquinoline

Cat. No.: B2750954
CAS No.: 608515-46-4
M. Wt: 192.149
InChI Key: VRYKLIWGJJOFHU-UHFFFAOYSA-N
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Description

8-Fluoro-5-nitroisoquinoline is a fluorinated isoquinoline derivative with the molecular formula C9H5FN2O2. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The presence of both fluorine and nitro groups on the isoquinoline ring imparts distinct reactivity and biological activity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-5-nitroisoquinoline typically involves the introduction of fluorine and nitro groups onto the isoquinoline ring. One common method is the direct fluorination of 8-nitroisoquinoline using tetraalkylammonium fluorides or inorganic fluoride salts. For example, treatment of 8-nitroisoquinoline with tetramethylammonium fluoride can yield this compound .

Another approach involves the construction of the isoquinoline ring with pre-fluorinated benzene precursors, followed by nitration. This method allows for greater control over the placement of substituents on the ring and can be achieved through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-5-nitroisoquinoline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The fluorine atom can be displaced by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen-containing heterocyclic ring, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, ammonia in ethanol.

    Oxidation: Potassium permanganate in water, chromium trioxide in acetic acid.

Major Products Formed

    Reduction: 8-Fluoro-5-aminoisoquinoline.

    Substitution: 8-Substituted-5-nitroisoquinoline derivatives.

    Oxidation: Oxidized isoquinoline derivatives with modified ring structures.

Scientific Research Applications

8-Fluoro-5-nitroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated isoquinoline derivatives. Its unique reactivity makes it valuable in developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of fluorine can enhance the bioavailability and metabolic stability of the compound.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases. Its structural features allow for the design of analogs with improved pharmacological profiles.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 8-Fluoro-5-nitroisoquinoline is primarily influenced by its ability to interact with biological targets through its fluorine and nitro groups. The fluorine atom can enhance binding affinity to target proteins by forming strong hydrogen bonds and hydrophobic interactions. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Molecular targets may include enzymes, receptors, and nucleic acids, with pathways involving oxidative stress, DNA damage, and inhibition of specific enzymatic activities.

Comparison with Similar Compounds

8-Fluoro-5-nitroisoquinoline can be compared with other fluorinated and nitro-substituted isoquinolines and quinolines:

    8-Fluoro-5-nitroquinoline: Similar in structure but with a quinoline ring instead of an isoquinoline ring.

    5-Nitroisoquinoline: Lacks the fluorine substituent, resulting in different chemical reactivity and potentially lower biological activity.

    8-Fluoroisoquinoline: Lacks the nitro group, which may reduce its reactivity in certain chemical reactions and alter its biological properties.

The uniqueness of this compound lies in the synergistic effects of both the fluorine and nitro groups, which enhance its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

8-fluoro-5-nitroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O2/c10-8-1-2-9(12(13)14)6-3-4-11-5-7(6)8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYKLIWGJJOFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NC=CC2=C1[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608515-46-4
Record name 8-fluoro-5-nitroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 8-fluoroisoquinoline (Description 41; 1.24 g, 8.4 mmol) in concentrated sulfuric acid (10 ml) cooled to between −5° C. and 0° C. was added slowly, over 10 minutes, a solution of potassium nitrate (0.93 g, 9.24 mmol) in concentrated sulfuric acid (5 ml). The mixture was stirred at 0° C. for 30 minutes after which time TLC indicated that reaction was complete. The mixture was poured onto ice (100 g) and basified by the careful addition of 33% aqueous ammonium hydroxide. The mixture was extracted with dichloromethane (3×150 ml) and the combined organic layers were washed with brine, dried over Na2SO4 and filtered through a 1 inch plug of silica gel. The silica gel plug was further washed with 150 ml of a 1:1 mix of ethyl acetate and iso-hexanes. The combined organics were evaporated to give the title compound (1.33 g, 82%) as a brown solid.
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
potassium nitrate
Quantity
0.93 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
82%

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